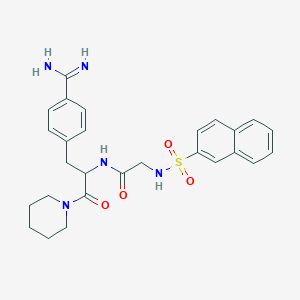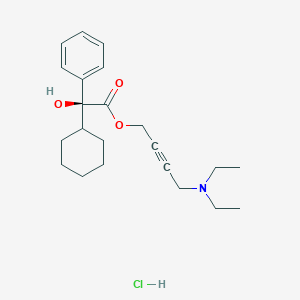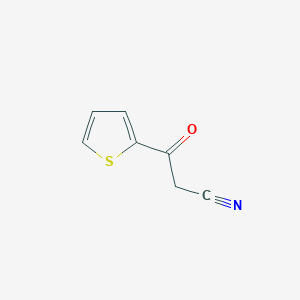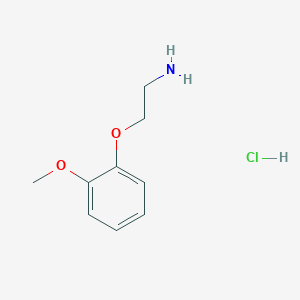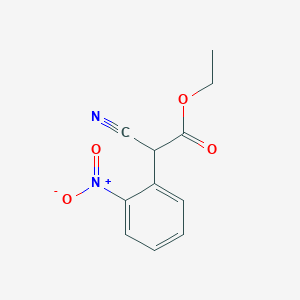
2-シアノ-2-(2-ニトロフェニル)酢酸エチル
概要
科学的研究の応用
AS601245 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the JNK signaling pathway.
Industry: AS601245 is used in the development of new therapeutic agents targeting the JNK pathway.
Safety and Hazards
Ethyl 2-cyano-2-(2-nitrophenyl)acetate is associated with several safety hazards. It is classified under the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with the compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
準備方法
合成経路と反応条件
AS601245は、ベンゾチアゾール環の形成とそれに続くピリミジンおよびピリジン部分の導入を含む多段階プロセスによって合成されます。主なステップには次のものがあります。
ベンゾチアゾール環の形成: これは、2-アミノチオフェノールと適切なニトリルの環化反応によって行われます。
ピリミジン部分の導入: これは、クロロピリミジン誘導体との求核置換反応によって達成されます。
ピリジン部分の付加: 最後のステップは、中間体を塩基性条件下で3-ピリジルエチルアミンと反応させることを含みます.
工業的製造方法
AS601245の工業的製造は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高収率反応、効率的な精製技術、および最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .
化学反応の分析
反応の種類
AS601245は主に以下を行います。
置換反応: ピリミジンおよびピリジン部分は、求核置換反応に関与する可能性があります。
一般的な試薬と条件
求核置換: 一般的な試薬には、ジメチルホルムアミド (DMF) などの極性非プロトン性溶媒中の水素化ナトリウム (NaH) と炭酸カリウム (K2CO3) があります。
酸化: 過酸化水素 (H2O2) や過マンガン酸カリウム (KMnO4) などの試薬を使用できます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます.
主要な生成物
これらの反応から生成される主要な生成物には、AS601245のさまざまな置換誘導体が含まれ、それらの生物活性についてさらに研究することができます .
科学研究への応用
AS601245は、幅広い科学研究への応用があります。
化学: JNKシグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: AS601245は、細胞生物学において、細胞増殖、アポトーシス、および分化への影響を調べるために使用されます.
医学: この化合物は、神経保護および抗炎症作用について前臨床試験で有望な結果を示しており、神経変性疾患や炎症性疾患の治療のための潜在的な候補となっています.
作用機序
AS601245は、c-Jun NH2末端キナーゼ (JNK) の活性を選択的に阻害することによってその効果を発揮します。この阻害は、炎症、アポトーシス、および細胞増殖に関連する遺伝子の調節に関与する重要な転写因子であるc-Junのリン酸化と活性化を阻害します。 JNK活性を阻害することによって、AS601245はさまざまな細胞プロセスを調節し、その抗炎症および神経保護効果をもたらします .
類似の化合物との比較
AS601245は、その高い選択性と効力により、JNK阻害剤の中でユニークな存在です。類似の化合物には次のものがあります。
SP600125: 別のJNK阻害剤ですが、選択性が低く、オフターゲット効果が高いです。
CC-401: 効力は似ていますが、薬物動態特性が異なるJNK阻害剤です。
JNK-IN-8: 異なる結合特性を持つJNKの共有結合阻害剤 .
比較すると、AS601245は、選択性、効力、および良好な薬物動態のバランスのとれたプロファイルで際立っており、研究および潜在的な治療的応用の両方において貴重なツールとなっています .
類似化合物との比較
AS601245 is unique among JNK inhibitors due to its high selectivity and potency. Similar compounds include:
SP600125: Another JNK inhibitor, but with lower selectivity and higher off-target effects.
CC-401: A JNK inhibitor with similar potency but different pharmacokinetic properties.
JNK-IN-8: A covalent inhibitor of JNK with distinct binding characteristics .
In comparison, AS601245 stands out for its balanced profile of selectivity, potency, and favorable pharmacokinetics, making it a valuable tool in both research and potential therapeutic applications .
特性
IUPAC Name |
ethyl 2-cyano-2-(2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(14)9(7-12)8-5-3-4-6-10(8)13(15)16/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGQARWTQZEZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372919 | |
| Record name | ethyl 2-cyano-2-(2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65548-02-9 | |
| Record name | ethyl 2-cyano-2-(2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride](/img/structure/B16123.png)
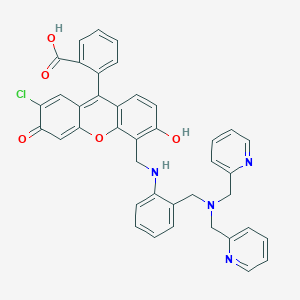
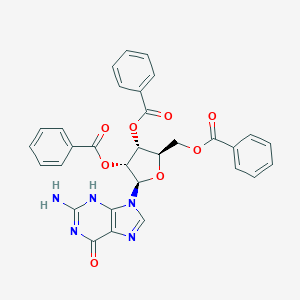

![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)

![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)

